An In-depth Technical Guide on the Physical Properties of 3-Methylthiophene-2-boronic acid
An In-depth Technical Guide on the Physical Properties of 3-Methylthiophene-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 3-Methylthiophene-2-boronic acid, a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and materials. This document collates available data, presents it in a structured format, and outlines detailed experimental protocols for the determination of its key physical characteristics.
Core Physical Properties
3-Methylthiophene-2-boronic acid is a solid, typically appearing as a white to off-white powder.[1] Its stability is a critical consideration for handling and storage, as it is known to be sensitive to air and moisture.[1] Proper storage in a cool, dry place within a tightly sealed container is essential to prevent degradation.[1]
Table 1: General and Physical Properties of 3-Methylthiophene-2-boronic acid
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇BO₂S | [1][2] |
| Molecular Weight | 141.99 g/mol | [1] |
| Appearance | White to off-white solid/crystalline powder | [1][3] |
| Melting Point | 124-128 °C | [1] |
| ~120-125 °C | [3] | |
| 192-196 °C | ||
| Solubility in Water | Slightly soluble | [1] |
| Solubility in Organic Solvents | Soluble in dichloromethane and chloroform | [1] |
| pKa (approximate) | ~8-9 | [1][4] |
Note on Melting Point Discrepancy: The observed variation in melting point across different suppliers may be attributable to differences in the purity of the sample or the experimental method used for determination. It is a well-recognized phenomenon that the melting points of boronic acids can be difficult to measure accurately and reproducibly, as the measurement may reflect dehydration or decomposition points rather than a true melt.[5][6]
Experimental Protocols
The following sections detail standardized methodologies for determining the key physical properties of 3-Methylthiophene-2-boronic acid.
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound, whereas a broad and depressed melting range often indicates the presence of impurities.[7]
Methodology:
-
Sample Preparation: A small amount of the dry 3-Methylthiophene-2-boronic acid powder is placed on a clean, dry surface.[7] The open end of a capillary tube is pressed into the powder.[7][8] The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 1-2 mm.[7][8]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[7] This assembly is then placed in a melting point apparatus, which can be an oil bath or a modern digital instrument.[7][9]
-
Measurement: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute, especially when approaching the expected melting point.[8] Constant stirring of the oil bath is necessary for uniform temperature distribution.[7]
-
Data Recording: The melting range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample has completely liquefied.[7][8] For unknown samples, a preliminary rapid heating can be performed to determine an approximate range, followed by a more precise measurement with a fresh sample.[8]
Understanding the solubility of 3-Methylthiophene-2-boronic acid in various solvents is crucial for its use in synthesis, purification, and formulation.[10][11] The dynamic (synthetic) method is a reliable technique for determining solubility as a function of temperature.[11][12]
Methodology:
-
Sample Preparation: A precise amount of 3-Methylthiophene-2-boronic acid is weighed into a sealed, jacketed glass vessel using an analytical balance.[10][11] A known volume or mass of the desired high-purity, anhydrous solvent is added to create a mixture of a specific composition.[10]
-
Apparatus Setup: The vessel is equipped with a magnetic stirrer and connected to a circulating thermostat bath for precise temperature control.[11] A calibrated thermometer or temperature probe is immersed in the solution, and a turbidity sensor or luminance probe is positioned to monitor the solution's clarity.[10][11]
-
Measurement: The mixture is stirred vigorously while the temperature is slowly increased at a controlled rate (e.g., 0.2-0.5 °C/min).[10][11]
-
Data Recording: The temperature at which the last solid particles disappear and the solution becomes completely clear is recorded as the solubility temperature for that specific concentration.[11]
-
Data Analysis: The procedure is repeated for several different concentrations to construct a solubility curve, plotting solubility against temperature.[10]
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Boronic acids act as Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate complex, with a typical pKa around 9.[4][13]
Methodology:
-
Sample Preparation: A solution of 3-Methylthiophene-2-boronic acid of a known concentration (e.g., 1 mM) is prepared in water or a suitable co-solvent.[14] The ionic strength of the solution is kept constant by adding a neutral salt like KCl (e.g., 0.15 M).[14][15] The solution is purged with an inert gas, such as nitrogen or argon, to remove dissolved carbon dioxide.[14][15]
-
Apparatus Setup: The sample solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.[14]
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the sample solution in small, precise increments using a burette.[14] After each addition, the solution is allowed to equilibrate, and the pH is recorded.[14] The titration continues until the pH has passed the expected equivalence point.
-
Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[14] The experiment should be repeated multiple times to ensure reproducibility.[14]
Visualized Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive physical characterization of a chemical compound like 3-Methylthiophene-2-boronic acid.
References
- 1. 3-Methylthiophene-2-Boronic Acid | Properties, Uses, Safety Data & Supplier Information China [chemheterocycles.com]
- 2. scbt.com [scbt.com]
- 3. chembk.com [chembk.com]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]
